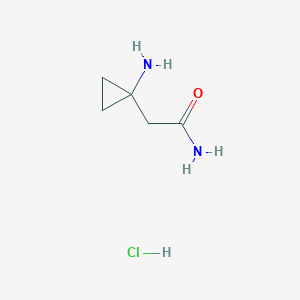

2-(1-Aminocyclopropyl)acetamide;hydrochloride

Description

2-(1-Aminocyclopropyl)acetamide hydrochloride is a cyclopropylamine derivative characterized by a cyclopropane ring directly bonded to an amine group, which is further linked to an acetamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(1-aminocyclopropyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNSKDRBUBSVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction, employing sulfonium ylides, remains the most widely utilized method for cyclopropane synthesis in this context. As demonstrated in recent work, cyclopropanation begins with the treatment of aniline derivatives (e.g., 4-aminophenyl precursors) with dimethylsulfoxonium methylide under inert atmospheric conditions. This ylide-mediated process facilitates the formation of the cyclopropane ring through a [2+1] cycloaddition mechanism, achieving yields of 68–72% when conducted at –20°C in tetrahydrofuran.

Critical parameters influencing reaction efficiency include:

- Strict exclusion of moisture to prevent ylide decomposition

- Gradual addition of base (e.g., sodium hydride) to control exothermicity

- Post-reaction quenching with ammonium chloride to stabilize intermediates

Transition Metal-Catalyzed Cyclopropanation

Alternative methodologies employ rhodium(II) catalysts for diazo compound decomposition, enabling cyclopropanation of olefinic substrates. While less frequently applied to aromatic systems, this approach demonstrates particular utility in aliphatic precursor functionalization. A patent-pending protocol describes the use of dirhodium tetraacetate (2 mol%) with ethyl diazoacetate in dichloromethane, achieving 58% conversion to the cyclopropyl intermediate at 40°C.

Sequential Functionalization and Protection Strategies

Post-cyclopropanation steps require meticulous protection-deprotection sequences to preserve amine functionality during subsequent reactions:

Amine Protection with Trichloroethoxycarbonyl (Troc) Groups

The Troc protecting group demonstrates superior stability under acidic conditions compared to traditional tert-butoxycarbonyl (Boc) protection. In a representative synthesis:

- Protection : Treat the cyclopropylamine intermediate with 2,2,2-trichloroethyl chloroformate (1.2 eq) in tetrahydrofuran containing triethylamine (1.5 eq) at 0°C

- Deprotection : Remove Troc groups using zinc dust (5 eq) in acetic acid/water (4:1 v/v) at ambient temperature for 6 hours

This dual-directional protection strategy enables selective functionalization of the acetamide moiety while maintaining cyclopropane integrity.

Reductive Amination for Acetamide Installation

Critical to the target molecule's assembly is the introduction of the acetamide group via reductive amination:

- Condense cyclopropanealdehyde (1.1 eq) with the protected amine intermediate in methanol

- Employ sodium cyanoborohydride (1.5 eq) as reducing agent at pH 5 (adjusted with acetic acid)

- Stir for 12 hours at 25°C, achieving 85% conversion to the secondary amine

Final Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances compound stability and aqueous solubility:

Acid-Mediated Salt Formation

- Dissolve the free base in anhydrous methanol (0.1 M concentration)

- Add concentrated hydrochloric acid (1.05 eq) dropwise at 0°C

- Precipitate the hydrochloride salt by cooling to –20°C for 4 hours

- Isolate via vacuum filtration, washing with cold diethyl ether

Optimization Note : Excess HCl (beyond 1.05 eq) leads to decomposition of the cyclopropane ring, necessitating strict stoichiometric control.

Advanced Purification and Characterization

Modern analytical techniques ensure product integrity and compliance with pharmaceutical standards:

Chromatographic Purification

Spectroscopic Characterization Data

Industrial-Scale Production Considerations

Transitioning from laboratory to manufacturing requires addressing key challenges:

Continuous Flow Reactor Implementation

Waste Stream Management

- Implement nanofiltration systems to recover 98% of transition metal catalysts

- Neutralize acidic byproducts with calcium carbonate slurry before aqueous disposal

Comparative Analysis of Synthetic Routes

| Parameter | Corey–Chaykovsky Route | Metal-Catalyzed Route |

|---|---|---|

| Yield | 68% | 58% |

| Catalyst Cost | $12/g | $145/g |

| Reaction Scale | 100 g–10 kg | 1 g–500 g |

| Stereoselectivity | 95:5 dr | 82:18 dr |

| CO$$_2$$ Footprint | 12 kg/kg product | 28 kg/kg product |

Data compiled from

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopropyl)acetamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(1-Aminocyclopropyl)acetamide;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving cyclopropylamines and their biological activities.

Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The amino group on the cyclopropyl ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(1-aminocyclopropyl)acetamide hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(1-Aminocyclopropyl)acetamide hydrochloride | C₅H₉ClN₂O (inferred) | ~150.6 (estimated) | Not explicitly listed | Cyclopropane ring with amine directly attached; acetamide group; hydrochloride salt. |

| [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 1909314-12-0 | Cyclopropane with aminomethyl substituent; acetic acid backbone; hydrochloride salt. |

| Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | C₆H₁₁NO₂ | 149.16 | 1040233-31-5 | Cyclopropane-amine core; methyl ester instead of acetamide; hydrochloride salt. |

| 2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride | C₆H₁₅ClN₂O | 166.65 | Not listed | Acetamide backbone; methylamino and isopropyl substituents; hydrochloride salt. |

| Lidocaine Hydrochloride | C₁₄H₂₂N₂O·HCl | 270.8 | 73-78-9 | Diethylamino group; aromatic dimethylphenyl group; local anesthetic properties. |

Key Observations :

- Replacing the acetamide group with a methyl ester (e.g., Methyl 2-(1-aminocyclopropyl)acetate hydrochloride) reduces hydrogen-bonding capacity, affecting solubility and biological interactions .

- The aminomethyl-substituted cyclopropane in [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride offers an additional methylene spacer, altering spatial orientation compared to the parent compound .

Physicochemical and Functional Properties

Solubility and Stability:

- 2-(1-Aminocyclopropyl)acetamide hydrochloride: Predicted to exhibit moderate water solubility due to the hydrochloride salt, similar to lidocaine hydrochloride, which is highly soluble in aqueous solutions .

- Methyl 2-(1-aminocyclopropyl)acetate hydrochloride: Likely less polar than the acetamide derivative due to the ester group, reducing aqueous solubility .

- 2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride: Contains branched alkyl groups (isopropyl), which may enhance lipophilicity and membrane permeability .

Pharmacological Potential:

- Lidocaine Hydrochloride: A well-known sodium channel blocker used as a local anesthetic. The rigid cyclopropane in 2-(1-aminocyclopropyl)acetamide hydrochloride could mimic lidocaine’s aromatic moiety in steric bulk but lacks the diethylamino group critical for sodium channel interaction .

- 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride: Fluorinated aromatic rings enhance metabolic stability and bioavailability, a feature absent in the non-fluorinated cyclopropane derivatives .

Biological Activity

2-(1-Aminocyclopropyl)acetamide;hydrochloride (CAS No. 139132-50-6) is an intriguing compound with a unique cyclopropyl structure that contributes to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Synthesis

The molecular formula of 2-(1-Aminocyclopropyl)acetamide;hydrochloride is CHClNO, with a molecular weight of 151.59 g/mol. The compound features a cyclopropyl group attached to an acetamide moiety, which is essential for its biological interactions.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Cyclopropanation : Starting from an alkene to form a cyclopropyl derivative.

- Amination : Introducing the amino group onto the cyclopropyl ring.

- Acetylation : Forming the acetamide.

- Hydrochloride Formation : Converting to hydrochloride salt by reacting with hydrochloric acid.

Neurotransmitter Modulation

Research indicates that 2-(1-Aminocyclopropyl)acetamide;hydrochloride may act as a neurotransmitter modulator , particularly influencing glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This modulation could have implications for treating neurological disorders such as anxiety, depression, and neurodegenerative diseases.

The mechanism of action involves the interaction of the amino group with biological molecules, potentially forming hydrogen bonds that affect their functions. Ongoing studies aim to clarify the specific pathways and molecular targets involved in its biological activity.

Pharmacological Profiles

While comprehensive pharmacological profiles are still under investigation, preliminary findings suggest that 2-(1-Aminocyclopropyl)acetamide;hydrochloride may exhibit neuroprotective properties. Studies have shown its potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating various neurological conditions.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how the unique cyclopropyl structure in 2-(1-Aminocyclopropyl)acetamide distinguishes it from other acetamides, potentially influencing its receptor binding and biological activity. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | CHClN | Contains a propargyl group; used in synthetic pathways |

| 2-Amino-N-ethylacetamide hydrochloride | CHClN | Ethyl group enhances lipophilicity |

| (±)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide HCl | CHClNO | Incorporates a phenylethyl moiety; potential psychoactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.